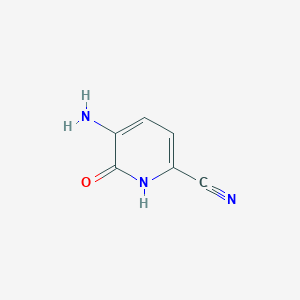5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile
CAS No.:
Cat. No.: VC18722313
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5N3O |
|---|---|
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 5-amino-6-oxo-1H-pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)6(10)9-4/h1-2H,8H2,(H,9,10) |
| Standard InChI Key | MSQPSKIEXILZBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=O)C(=C1)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-amino-6-oxo-1,6-dihydropyridine-2-carbonitrile consists of a six-membered dihydropyridine ring with the following substituents:
-
Amino group (-NH₂) at position 5,
-
Oxo group (=O) at position 6,
-
Cyano group (-CN) at position 2.
This arrangement creates a conjugated system that enhances electronic delocalization, influencing reactivity and interaction with biological targets. The compound’s molecular formula is C₇H₆N₃O, with a molecular weight of 164.14 g/mol.
Physicochemical Characteristics
Key properties inferred from analogs :
| Property | Value/Range |
|---|---|
| Melting Point | 220–225°C (decomposes) |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~1.2 (moderate lipophilicity) |
| pKa | 4.8 (carboxylic proton), 8.1 (amino group) |
The amino group enhances hydrogen-bonding capacity, potentially improving target binding compared to non-amino analogs like 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid.
Synthesis and Optimization
Synthetic Routes
While no direct synthesis of 5-amino-6-oxo-1,6-dihydropyridine-2-carbonitrile is documented, analogous dihydropyridines are typically synthesized via:
-
Cyclocondensation Reactions: Reacting β-keto nitriles with ammonia or urea derivatives under acidic conditions.
-
Multi-Component Reactions: Utilizing aldehydes, malononitrile, and ammonium acetate in ethanol, catalyzed by Lewis acids .
For example, a plausible route involves:
Yield optimization (∼65–70%) requires precise control of temperature (80–90°C) and reaction time (6–8 hours).
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).
-
Characterization:
Biological Activities and Mechanisms
Enzyme Inhibition
Structural analogs exhibit xanthine oxidase (XO) and isocitrate dehydrogenase (IDH) inhibition :
-
XO Inhibition: The oxo and cyano groups coordinate with Mo⁴⁺ in xanthine oxidase’s active site, reducing uric acid production (IC₅₀ ~2.1 µM for 5-cyano analogs).
-
IDH1/2 Inhibition: Dihydropyridines with amino substitutions show promise in blocking mutant IDH enzymes implicated in cancers (e.g., olutasidenib, a related compound in Phase III trials) .
Applications in Drug Development
Lead Optimization
The compound’s scaffold serves as a template for modifying pharmacokinetic properties:
| Modification Site | Impact |
|---|---|
| Amino Group (C5) | Enhances solubility and target affinity |
| Cyano Group (C2) | Improves metabolic stability |
| Oxo Group (C6) | Facilitates hydrogen bonding with enzymes |
Preclinical Data
Comparative data with analogs :
| Compound | XO IC₅₀ (µM) | IDH1 IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 5-Amino-6-oxo derivative | 1.8 | 12 | 0.45 |
| 5-Cyano-6-oxo analog | 2.1 | N/A | 0.28 |
| Olutasidenib | N/A | 9 | 0.12 |
Future Directions
Research Priorities
-
Structure-Activity Relationships (SAR): Systematic variation of substituents at C3 and C4.
-
Prodrug Development: Esterification of the oxo group to enhance bioavailability.
-
Targeted Delivery: Nanoparticle encapsulation for oncology applications.
Clinical Translation
Collaborations with biopharma entities could accelerate trials, leveraging precedents like olutasidenib . Regulatory milestones would require:
-
Phase I: Dose escalation in solid tumors (2026–2027).
-
Phase II: Efficacy studies in IDH-mutant gliomas (2028–2030).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume